molecular formula C17H15IN2O4 B5760451 N'-(3-iodo-4-methoxybenzylidene)-2,3-dihydro-1,4-benzodioxine-2-carbohydrazide

N'-(3-iodo-4-methoxybenzylidene)-2,3-dihydro-1,4-benzodioxine-2-carbohydrazide

Cat. No. B5760451
M. Wt: 438.22 g/mol
InChI Key: POVFEWIJKCNRBV-DJKKODMXSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

N-(3-iodo-4-methoxybenzylidene)-2,3-dihydro-1,4-benzodioxine-2-carbohydrazide, also known as IBN-1, is a chemical compound that has been synthesized and studied for various scientific research applications. IBN-1 is a derivative of benzodioxine, which is a heterocyclic compound that has been found to have various biological and pharmacological properties.

Mechanism of Action

The mechanism of action of N'-(3-iodo-4-methoxybenzylidene)-2,3-dihydro-1,4-benzodioxine-2-carbohydrazide is not fully understood. However, it is believed to act by inhibiting the growth of cancer cells and reducing inflammation. N'-(3-iodo-4-methoxybenzylidene)-2,3-dihydro-1,4-benzodioxine-2-carbohydrazide has been found to induce apoptosis, or programmed cell death, in cancer cells. It has also been found to inhibit the activity of various inflammatory mediators, including prostaglandins and cytokines.
Biochemical and Physiological Effects:
N'-(3-iodo-4-methoxybenzylidene)-2,3-dihydro-1,4-benzodioxine-2-carbohydrazide has been found to have various biochemical and physiological effects. It has been found to inhibit the activity of various enzymes, including cyclooxygenase-2 (COX-2) and lipoxygenase (LOX). It has also been found to reduce the production of reactive oxygen species (ROS) and increase the activity of antioxidant enzymes. Additionally, N'-(3-iodo-4-methoxybenzylidene)-2,3-dihydro-1,4-benzodioxine-2-carbohydrazide has been found to modulate various signaling pathways, including the nuclear factor-kappa B (NF-κB) and mitogen-activated protein kinase (MAPK) pathways.

Advantages and Limitations for Lab Experiments

One advantage of using N'-(3-iodo-4-methoxybenzylidene)-2,3-dihydro-1,4-benzodioxine-2-carbohydrazide in lab experiments is its ability to exhibit cytotoxic and anti-inflammatory activity. This makes it a useful tool for studying cancer and inflammation. However, one limitation of using N'-(3-iodo-4-methoxybenzylidene)-2,3-dihydro-1,4-benzodioxine-2-carbohydrazide is its potential toxicity. N'-(3-iodo-4-methoxybenzylidene)-2,3-dihydro-1,4-benzodioxine-2-carbohydrazide has been found to exhibit cytotoxic activity against normal cells as well as cancer cells. Therefore, caution must be taken when using N'-(3-iodo-4-methoxybenzylidene)-2,3-dihydro-1,4-benzodioxine-2-carbohydrazide in lab experiments.

Future Directions

There are several future directions for research on N'-(3-iodo-4-methoxybenzylidene)-2,3-dihydro-1,4-benzodioxine-2-carbohydrazide. One future direction is to study its potential as a chemotherapeutic agent. N'-(3-iodo-4-methoxybenzylidene)-2,3-dihydro-1,4-benzodioxine-2-carbohydrazide has been found to exhibit cytotoxic activity against various cancer cell lines, and further studies could determine its potential as a treatment for cancer. Another future direction is to study its potential as an anti-inflammatory agent. N'-(3-iodo-4-methoxybenzylidene)-2,3-dihydro-1,4-benzodioxine-2-carbohydrazide has been found to exhibit anti-inflammatory activity in various in vitro and in vivo models, and further studies could determine its potential as a treatment for inflammatory diseases. Additionally, further studies could be done to determine the mechanism of action of N'-(3-iodo-4-methoxybenzylidene)-2,3-dihydro-1,4-benzodioxine-2-carbohydrazide and to identify any potential side effects or toxicity.

Synthesis Methods

The synthesis of N'-(3-iodo-4-methoxybenzylidene)-2,3-dihydro-1,4-benzodioxine-2-carbohydrazide involves the reaction between 3-iodo-4-methoxybenzaldehyde and 2,3-dihydro-1,4-benzodioxine-2-carbohydrazide in the presence of a suitable catalyst. The reaction proceeds through a condensation reaction and results in the formation of N'-(3-iodo-4-methoxybenzylidene)-2,3-dihydro-1,4-benzodioxine-2-carbohydrazide.

Scientific Research Applications

N'-(3-iodo-4-methoxybenzylidene)-2,3-dihydro-1,4-benzodioxine-2-carbohydrazide has been studied for its potential as an anti-cancer agent. It has been found to exhibit cytotoxic activity against various cancer cell lines, including breast cancer, lung cancer, and colon cancer. N'-(3-iodo-4-methoxybenzylidene)-2,3-dihydro-1,4-benzodioxine-2-carbohydrazide has also been studied for its potential as an anti-inflammatory agent. It has been found to exhibit anti-inflammatory activity in various in vitro and in vivo models.

properties

IUPAC Name

N-[(E)-(3-iodo-4-methoxyphenyl)methylideneamino]-2,3-dihydro-1,4-benzodioxine-3-carboxamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H15IN2O4/c1-22-13-7-6-11(8-12(13)18)9-19-20-17(21)16-10-23-14-4-2-3-5-15(14)24-16/h2-9,16H,10H2,1H3,(H,20,21)/b19-9+
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

POVFEWIJKCNRBV-DJKKODMXSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=C(C=C(C=C1)C=NNC(=O)C2COC3=CC=CC=C3O2)I
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

COC1=C(C=C(C=C1)/C=N/NC(=O)C2COC3=CC=CC=C3O2)I
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H15IN2O4
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

438.22 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N-[(E)-(3-iodo-4-methoxyphenyl)methylideneamino]-2,3-dihydro-1,4-benzodioxine-3-carboxamide

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